molecular formula C6HClF5N B1389782 3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine CAS No. 1214391-92-0

3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine

Cat. No. B1389782
CAS RN: 1214391-92-0
M. Wt: 217.52 g/mol
InChI Key: GNZGPOGXEMPLHX-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine, commonly referred to as 3-CF3P, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a versatile compound, often used as a starting material for organic synthesis. 3-CF3P has been used in the synthesis of a variety of organic molecules, from pharmaceuticals to polymers. In addition, its unique properties make it a useful tool for scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

3-CF3P has a wide range of applications in scientific research, particularly in biochemistry and physiology. It has been used to study the effects of reactive oxygen species on cells, as well as to investigate the mechanisms of action of various drugs. In addition, 3-CF3P has been used to study the structure and function of proteins, as well as to identify potential drug targets. Its unique properties make it a useful tool for studying a variety of biological processes.

Mechanism Of Action

The mechanism of action of 3-CF3P is not yet fully understood. However, it is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. In addition, it is believed to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Finally, 3-CF3P may also act as a chelator, binding to metal ions and preventing their interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CF3P are not yet fully understood. However, several studies have suggested that it may have beneficial effects on the cardiovascular system, including reducing blood pressure, reducing cholesterol levels, and improving endothelial function. In addition, 3-CF3P may have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-CF3P in laboratory experiments include its low cost, high purity, and ease of synthesis. In addition, 3-CF3P is relatively stable, allowing for long-term storage and use in experiments. The main limitation of 3-CF3P is its lack of specificity, as it can interact with a variety of molecules. This can make it difficult to study specific biochemical or physiological processes.

Future Directions

The potential future directions for 3-CF3P include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its use as a chelator could lead to new ways of targeting and treating diseases. Finally, 3-CF3P could be used in the synthesis of new molecules, such as pharmaceuticals, for use in drug discovery.

properties

IUPAC Name

3-chloro-2,4-difluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF5N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZGPOGXEMPLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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